2-tert-butyl-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
2-tert-butyl-3,4-dihydro-2H-1-benzopyran-4-one is an organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phenol derivative with an appropriate ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions result in various functionalized benzopyrans .
Scientific Research Applications
2-tert-butyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its effects are mediated through binding to specific enzymes or receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-4-methoxyphenol: Known for its antioxidant properties.
3,4-dihydro-2H-pyran: Used as a protecting group in organic synthesis.
Coumarins: A class of compounds with diverse biological activities.
Uniqueness
2-tert-butyl-3,4-dihydro-2H-1-benzopyran-4-one stands out due to its unique structure, which combines the benzopyran core with a tert-butyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
42327-19-5 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-tert-butyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)12-8-10(14)9-6-4-5-7-11(9)15-12/h4-7,12H,8H2,1-3H3 |
InChI Key |
OMYOZUFZEQSNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
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